molecular formula C31H37N5O3 B1670888 Doramapimod CAS No. 285983-48-4

Doramapimod

Cat. No.: B1670888
CAS No.: 285983-48-4
M. Wt: 527.7 g/mol
InChI Key: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Doramapimod, also known as BIRB 796, is primarily targeted towards the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is one of the four p38 MAPKs which play an important role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .

Mode of Action

This compound is a potent inhibitor of the p38 MAPK . It binds to the allosteric site of human p38 MAP kinase . . This interaction results in the inhibition of the kinase activity of the p38 MAPK, thereby preventing the downstream signaling cascade.

Biochemical Pathways

The p38 MAPK pathway is an important mediator of pro-inflammatory cytokines and environmental stress. By inhibiting the p38 MAPK, this compound effectively suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β . This results in the modulation of the inflammatory response, which is crucial in conditions such as rheumatoid arthritis, Crohn’s disease, and psoriasis .

Pharmacokinetics

It is known that this compound has a molecular weight of 52767 Da , which is within the acceptable range for drug-like molecules

Result of Action

The inhibition of the p38 MAPK by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in the suppression of the inflammatory response, which can be beneficial in the treatment of inflammatory diseases. In addition, this compound has been shown to block TNFα release in LPS-stimulated THP-1 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of pro-inflammatory stimuli can enhance the activity of this compound by increasing the production of p38 MAPK . .

Biochemical Analysis

Biochemical Properties

Doramapimod interacts with the p38 MAPK, a crucial enzyme involved in the regulation of proinflammatory cytokines . It binds to an allosteric site of the human p38 MAPK, which requires a large conformational change not previously observed for other kinases . This interaction results in the inhibition of the p38 MAPK, thereby suppressing the production of proinflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block the release of tumor necrosis factor alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the activity of p38 MAPK, which is crucial in regulating the production of proinflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to restore the cadmium-induced disruptive structural organization of microtubules across the Sertoli cell cytoplasm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In a study involving horses, this compound was well-tolerated and demonstrated anti-inflammatory effects in a low-dose endotoxemia model .

Metabolic Pathways

It is known to interact with the p38 MAPK pathway, which plays a crucial role in inflammation and cell cycle regulation .

Transport and Distribution

It is known to bind to an allosteric site of the human p38 MAPK, suggesting it may be transported to where this kinase is located within the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature . Given its role as a p38 MAPK inhibitor, it is likely to be found in locations where this kinase is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doramapimod is synthesized through a multi-step process involving the formation of a pyrazole core, followed by the introduction of various substituents. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Doramapimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Doramapimod is unique among p38 MAPK inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its strong binding affinity and ability to inhibit multiple isoforms of p38 MAPK, making it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048957
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285983-48-4
Record name Doramapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285983-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doramapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doramapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(-n2nc(C(C)(C)C)cc2NC(=O)Nc2ccc(OCCc3ccncc3)c3ccccc23)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared as described in the final step of Example 1 from 1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea (0.022 g, 0.050 mmol), and p-tolylboronic acid (0.014 g, 0.1 mmol), using copper (II) acetate (0.014 g, 0.075 mmol), pyridine (0.01 mL, 0.1 mmol), molecular sieves (4 Å activated, 0.030 g) and methylene chloride (2 mL). The title compound was obtained as a yellow-white solid (0.013 g, 50%), mp 144-146° C.; 1H NMR (DMSO) δ 1.26(s, 9H), 2.36(s, 3H), 2.53(t, 4H) 2.82(t, 2H), 3.52(t, 4H), 4.23(t, 2H), 6.32(s, 1H), 6.94(d, 1H), 7.33(d, 1H), 7.42(d, 1H), 7.54(m, 3H), 7.90(d, 1H), 8.15(d, 1H), 8.18(d, 1H), 8.82(s, 1H), 8.96(s, 1H); MS (CI) 528(M++H).
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Quantity
0.014 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Doramapimod
Reactant of Route 2
Reactant of Route 2
Doramapimod
Reactant of Route 3
Reactant of Route 3
Doramapimod
Reactant of Route 4
Reactant of Route 4
Doramapimod
Reactant of Route 5
Reactant of Route 5
Doramapimod
Reactant of Route 6
Reactant of Route 6
Doramapimod
Customer
Q & A

Q1: What is the primary target of doramapimod?

A1: this compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]

Q2: How does this compound interact with p38α MAPK?

A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]

Q3: Does this compound bind to the DFG-in or DFG-out conformation of p38α MAPK?

A3: While this compound exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []

Q4: What are the downstream effects of this compound inhibiting p38α MAPK?

A4: Inhibition of p38α MAPK by this compound leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H40N8O3, and its molecular weight is 616.74 g/mol.

Q6: Is there information available on the spectroscopic data for this compound?

A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for this compound.

Q7: Is this compound known to be a catalyst in any reactions?

A7: this compound is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.

Q8: What is known about the stability of this compound under different conditions?

A8: Specific information on the stability of this compound under various conditions was not found in the provided research.

Q9: What are the primary routes of administration for this compound in preclinical studies?

A9: In the provided research, this compound was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]

Q10: Are there known biomarkers to predict the efficacy of this compound?

A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to this compound. []

Q11: Has this compound been compared to other p38 MAPK inhibitors?

A12: Yes, several studies compared the efficacy and sensitivity profiles of this compound with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.